AT-001
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Overview
Description
AT-001 is a novel nociceptin opioid receptor (NOP) partial agonist.
Scientific Research Applications
Photocatalytic Applications
AT-001, identified as anatase TiO2 with high energy {001} crystal facets, has significant applications in photocatalysis. It has been extensively studied for its efficiency in photocatalytic water-splitting, degradation of organic compounds, applications in dye-sensitized solar cells (DSSCs), selective photocatalysis, and use in Li-ion batteries. This material's high energy facets contribute to its exceptional photocatalytic properties (Tang Pen, 2014).
Cancer Research
This compound has also been explored in the field of cancer research. A study demonstrated that this compound, a relaxin hormone receptor antagonist, significantly curtailed the growth of androgen-independent human prostate tumor xenografts. This effect was achieved through a mechanism involving the downregulation of hypoxia-inducible factor 1 alpha and the hypoxia-induced response. The study supports the potential of this compound as an anti-hormonal therapy for advanced prostate cancer (Neschadim et al., 2014).
Cardiology and Diabetic Complications
In the field of cardiology, particularly related to diabetic complications, this compound has shown promising results. A phase 1/2 study evaluated this compound, a next-generation aldose reductase inhibitor (ARI), for its safety, tolerability, and efficacy in adults with type 2 diabetes. This study found that this compound showed dose-dependent inhibition of sorbitol and was well-tolerated with no significant adverse effects, supporting its further clinical development for preventing diabetes complications (Perfetti et al., 2020).
Properties
Molecular Formula |
C22H34N2 |
---|---|
Molecular Weight |
326.528 |
IUPAC Name |
1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)indoline |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3/t18-,20+ |
InChI Key |
FALYKCYWERAVPH-PUZFROQSSA-N |
SMILES |
CC([C@@H]1CC[C@H](N2CCC(N3CCC4=C3C=CC=C4)CC2)CC1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-001; AT 001; AT001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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